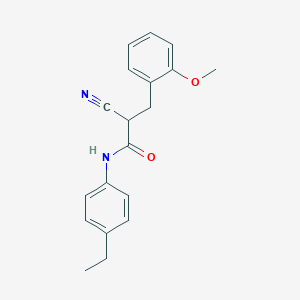

![molecular formula C22H23N5O2 B2479964 2-氨基-N-(3-乙氧基丙基)-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 371116-80-2](/img/structure/B2479964.png)

2-氨基-N-(3-乙氧基丙基)-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of o-phenylenediamine with glyoxal . Another method involves the use of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been studied extensively. For example, the X-ray crystal structures of the catalytic domain of the EphA3 tyrosine kinase in complex with two type I inhibitors were used to design type I1/2 and II inhibitors .Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives vary. For example, quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学研究应用

新型喹啉衍生物及其应用

2-氨基-N-(3-乙氧基丙基)-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺,虽然在提供的文献中没有直接研究,但它与一类称为喹啉衍生物的化合物家族有关。这些化合物,包括各种喹喔啉和喹啉类似物,由于其独特的化学性质,已被探索用于科学研究中的各种应用。

用于治疗高血压的多晶型改性

喹啉衍生物,如6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺,已被发现具有很强的利尿特性,表明其作为一种新的高血压治疗药物的潜力。这种特定的化合物表现出多晶型改性,这可能对生物利用度和治疗效果产生影响 (Shishkina 等人,2018)。

喹啉衍生物的合成

Pfitzinger 反应等反应的用途已在合成新型喹啉衍生物(包括喹喔啉衍生物)中得到证明。这些合成途径为开发在药物化学和材料科学中具有潜在应用的新化合物奠定了基础 (Gok 等人,2014)。

抗过敏剂

一系列喹啉-2-羧酸衍生物已显示出显着的抗过敏活性,突出了喹啉衍生物在治疗过敏相关疾病中的治疗潜力。这些发现表明喹啉衍生物在药物开发中具有广泛的应用范围 (Althuis 等人,1980)。

材料科学应用

喹啉和喹喔啉衍生物已在材料科学中找到应用,特别是在新型聚酰胺和聚合物的开发中。这些化合物有助于推进具有增强热稳定性和特定功能特性的材料,这有利于各种工业和技术应用 (Patil 等人,2011)。

抗菌活性

对喹啉衍生物的研究也扩展到了抗菌活性,3-氰基-4-亚氨基-9-甲氧基-4H-嘧啶并[2,1-b]嘧啶并[4,5-b]喹啉等化合物对各种微生物病原体显示出良好的效果。这些研究支持了喹啉衍生物在开发新型抗菌剂中的潜力 (Vartale 等人,2013)。

未来方向

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, including cancerous cells, AIDS, plant viruses, and schizophrenia . Given their importance, future research will likely continue to explore new synthetic routes and potential applications for these compounds.

属性

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-2-29-14-8-13-24-22(28)18-19-21(26-17-12-7-6-11-16(17)25-19)27(20(18)23)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14,23H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKGFPHXFUUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)

![3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2479889.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)

![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)

![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2479902.png)